molecular formula C11H13NO B3351934 5-ethoxy-1-methyl-1H-indole CAS No. 408312-39-0

5-ethoxy-1-methyl-1H-indole

Cat. No.: B3351934
CAS No.: 408312-39-0
M. Wt: 175.23 g/mol
InChI Key: ABTJVCRBFLFVQJ-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For this compound, the starting materials would include 5-ethoxy-2-methylbenzaldehyde and phenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-1-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-1H-indole involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may interact with serotonin receptors, affecting neurotransmission and exhibiting potential antidepressant effects. Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, leading to diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1-methyl-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Hydroxy-1-methyl-1H-indole: Contains a hydroxy group at the 5-position.

    1-Methyl-1H-indole: Lacks the ethoxy group at the 5-position.

Uniqueness

5-Ethoxy-1-methyl-1H-indole is unique due to the presence of the ethoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

5-ethoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-13-10-4-5-11-9(8-10)6-7-12(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTJVCRBFLFVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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